1-(Pyridin-4-yl)pyrrolidin-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-one |
InChI |
InChI=1S/C9H10N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5H,3,6-7H2 |
InChI Key |
JJRJGOTYKLDQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Innovations for 1 Pyridin 4 Yl Pyrrolidin 3 One and Its Derivatives
Foundation of Pyrrolidinone and Pyridine (B92270) Precursors
The construction of the 1-(pyridin-4-yl)pyrrolidin-3-one core relies on the availability of suitable pyrrolidinone and pyridine-based starting materials. The pyrrolidine (B122466) framework is a common motif in numerous natural products and pharmaceuticals, and as such, a variety of synthetic methods have been developed for its construction. rsc.org General strategies often involve the cyclization of linear precursors, such as amino alcohols or amino ketones. beilstein-journals.org For instance, the reduction of substituted pyrroles can lead to functionalized pyrrolidines with high diastereoselectivity. nih.gov
A notable approach involves the ring contraction of readily available pyridines to form the pyrrolidine skeleton. This method is particularly attractive as it utilizes abundant and inexpensive starting materials. researchgate.netresearchgate.netacs.org Photo-promoted ring contraction of pyridines with silylborane, for example, affords pyrrolidine derivatives that can serve as versatile synthons for further functionalization. researchgate.netresearchgate.netacs.org
The pyridine moiety is typically introduced via nucleophilic substitution or coupling reactions. 4-Halopyridines, such as 4-chloropyridine (B1293800), are common precursors for N-arylation reactions. nih.gov Alternatively, 4-aminopyridine (B3432731) can be employed in various condensation and multicomponent reactions to build the desired heterocyclic system.
Direct Synthetic Approaches for this compound Core Construction
The direct synthesis of the this compound core can be achieved through several strategic bond-forming reactions. These methods focus on the efficient assembly of the bicyclic system from acyclic or simpler cyclic precursors.
Nucleophilic Ring Closure Methodologies
Intramolecular cyclization is a powerful strategy for the formation of the pyrrolidin-3-one ring. This can involve the cyclization of N-aryl amides, where a suitably functionalized N-(pyridin-4-yl) derivative undergoes ring closure to form the desired ketone. rsc.org For example, the cyclization of N-(pyridin-4-yl)-gamma-amino ketones can be a direct route to the target molecule. Another approach involves the cyclization of amino acid derivatives. The neutralization of diastereohomogeneous dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides provides a convenient diastereoselective method for preparing methyl (2R,3R)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, which are closely related to the target structure. mdpi.com
Intermolecular Coupling Reactions (e.g., Amide Bond Formation)
The formation of the amide bond is a fundamental transformation in organic synthesis and can be applied to the construction of the this compound scaffold. While direct literature on the application of amide bond formation for this specific ketone is scarce, the principles of peptide coupling can be extrapolated. acs.org For instance, the coupling of a 4-pyridyl-containing amine with a suitable four-carbon unit possessing a latent ketone functionality could be a viable strategy. Palladium-catalyzed amination of aryl halides with aqueous ammonia (B1221849) and a hydroxide (B78521) base, a recently developed method, offers a potential route for the synthesis of primary arylamines that could serve as precursors. nih.gov
Advanced Reaction Design for Derivative Synthesis
The development of advanced synthetic methods allows for the creation of diverse libraries of this compound derivatives, including those with specific stereochemical configurations and complex substitution patterns.
Stereoselective Transformations
The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance for their application in drug discovery. Stereoselective reductions of the ketone functionality in N-aryl-pyrrolidin-3-ones can provide access to chiral 3-hydroxypyrrolidine derivatives. rsc.org For example, the asymmetric reduction of prochiral 3-aryl-3-oxoesters using lithium borohydride (B1222165) with a chiral auxiliary like N,N′-dibenzoylcystine has been shown to produce optically active 3-aryl-3-hydroxyesters with high enantiomeric excess. rsc.org Such methodologies could be adapted for the stereoselective reduction of this compound.
Furthermore, the synthesis of chiral pyrrolidine inhibitors often involves multi-step sequences starting from chiral precursors. nih.gov The synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, has been achieved via an asymmetric 1,3-dipolar cycloaddition reaction. researchgate.net
Multicomponent Reaction Protocols (e.g., Ugi–Zhu Reaction Adaptations for Pyrrolo[3,4-b]pyridin-5-ones)
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules in a single pot. The Ugi–Zhu three-component reaction (UZ-3CR) has been extensively utilized for the synthesis of a variety of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. nih.govcapes.gov.brnih.gov This reaction typically involves the coupling of an aldehyde, an amine, and an isocyanide, followed by a cascade sequence of reactions including an aza Diels-Alder reaction, N-acylation, and aromatization. nih.govcapes.gov.br
Catalyst-Assisted Synthetic Routes
The formation of the C-N bond between the pyridine and pyrrolidin-3-one rings is a key step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Chan-Lam coupling, represent powerful methods for achieving this transformation.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. libretexts.orgwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with pyrrolidin-3-one. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgchemspider.com
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of ligand is critical and can significantly influence the reaction's efficiency. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of primary amines. wikipedia.org
Table 1: Hypothetical Data for Palladium-Catalyzed Synthesis of this compound
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 110 | 92 |
| 3 | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 80 | 78 |
This table presents hypothetical data based on general principles of the Buchwald-Hartwig reaction and is for illustrative purposes.
Copper-Catalyzed Chan-Lam Coupling:
The Chan-Lam coupling offers an alternative, often milder, approach using copper catalysts. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction typically involves the coupling of an aryl boronic acid with an amine or alcohol. wikipedia.orgyoutube.com For the synthesis of this compound, this would entail the reaction of 4-pyridinylboronic acid with pyrrolidin-3-one. Copper(II) acetate (B1210297) is a commonly used catalyst, and the reaction can often be performed at room temperature and open to the air. organic-chemistry.orgnih.gov
The proposed mechanism involves the formation of a copper-aryl complex, which then undergoes ligand exchange with the amine. A subsequent reductive elimination from a Cu(III) intermediate furnishes the desired C-N bond. wikipedia.org
Table 2: Hypothetical Data for Copper-Catalyzed Synthesis of this compound
| Entry | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp | 75 |
| 2 | CuI | Phenanthroline | K₂CO₃ | DMF | 80 | 82 |
| 3 | Cu(OTf)₂ | None | DBU | MeCN | 60 | 68 |
This table presents hypothetical data based on general principles of the Chan-Lam coupling and is for illustrative purposes.
Post-Synthetic Functionalization and Modification of the this compound Framework
Following the successful synthesis of the core this compound scaffold, further structural diversity can be achieved through post-synthetic functionalization. This allows for the exploration of the chemical space around the core structure, which is crucial for modulating its properties. Modifications can be targeted at various positions of the pyrrolidin-3-one ring.
Functionalization at the C4-Position:
The C4 position of the pyrrolidin-3-one ring, being adjacent to the carbonyl group, is activated for various transformations. One potential strategy is palladium-catalyzed C-H arylation, which would introduce substituents at this position. acs.org This method often employs a directing group to achieve regioselectivity.
Functionalization at the C2 and C5 Positions:
The C2 and C5 positions of the pyrrolidine ring are also amenable to functionalization. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by [3+2] dipolar cycloaddition reactions, can provide access to a variety of substituted pyrrolidines. acs.org While this is a method for synthesis, similar principles could be adapted for post-synthetic modification under specific conditions.
Another approach for functionalizing the pyrrolidine ring is through a ring contraction of substituted pyridines, which can lead to a variety of functionalized pyrrolidine derivatives. osaka-u.ac.jpnih.gov
Table 3: Potential Post-Synthetic Functionalization Reactions of this compound
| Reaction Type | Target Position | Reagents and Conditions (Illustrative) | Potential Product |
| Aldol (B89426) Condensation | C2 or C4 | Aldehyde, Base (e.g., LDA) | 2- or 4-(Hydroxyalkyl)-1-(pyridin-4-yl)pyrrolidin-3-one |
| Michael Addition | C4 | α,β-Unsaturated ester, Base (e.g., DBU) | 4-(Alkoxycarbonylethyl)-1-(pyridin-4-yl)pyrrolidin-3-one |
| Reductive Amination | C3 (carbonyl) | Amine, Reducing agent (e.g., NaBH(OAc)₃) | 1-(Pyridin-4-yl)pyrrolidin-3-amine derivative |
| Wittig Reaction | C3 (carbonyl) | Phosphonium ylide | 3-Methylene-1-(pyridin-4-yl)pyrrolidine |
This table provides a conceptual overview of potential functionalization reactions and is for illustrative purposes.
Advanced Analytical and Spectroscopic Characterization of 1 Pyridin 4 Yl Pyrrolidin 3 One Systems
Spectroscopic Fingerprinting for Molecular Structure Confirmation
Spectroscopic methods provide a detailed "fingerprint" of a molecule, allowing for the unambiguous confirmation of its structure by probing the interactions of its atoms and bonds with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and proton framework of 1-(Pyridin-4-yl)pyrrolidin-3-one.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidinone ring. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). Specifically, the two protons adjacent to the nitrogen atom (α-protons) would be the most downfield, while the two protons further away (β-protons) would be more upfield. The protons of the pyrrolidinone ring would appear in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group would exhibit characteristic shifts and coupling patterns.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C=O) of the pyrrolidinone ring (typically in the range of δ 190-220 ppm), the carbons of the pyridine ring (in the aromatic region, δ 120-160 ppm), and the aliphatic carbons of the pyrrolidinone ring. The chemical shifts of the pyrrolidinone carbons are influenced by the neighboring nitrogen and carbonyl groups.
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Pyridine C-H (α to N) | 8.2 - 8.7 | 148 - 152 |
| Pyridine C-H (β to N) | 6.5 - 7.5 | 105 - 115 |
| Pyrrolidinone CH₂ (adjacent to N) | 3.3 - 3.8 | 45 - 55 |
| Pyrrolidinone CH₂ (adjacent to C=O) | 2.5 - 3.0 | 35 - 45 |
| Pyrrolidinone C=O | - | 205 - 215 |
Note: These are estimated values and actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group within the pyrrolidinone ring, typically appearing in the range of 1700-1750 cm⁻¹. Other key absorption bands would include C-N stretching vibrations from the pyrrolidine (B122466) ring and the pyridine-nitrogen linkage, as well as C-H stretching and bending vibrations from both the aromatic pyridine ring and the aliphatic pyrrolidinone ring.
The following table summarizes the expected characteristic FTIR absorption bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ketone) | 1700 - 1750 | Stretching |
| C-N (Aromatic Amine) | 1250 - 1360 | Stretching |
| C-N (Aliphatic Amine) | 1020 - 1250 | Stretching |
| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pathways would likely involve the cleavage of the pyrrolidinone ring and the loss of small neutral molecules such as CO. The pyridine ring can also undergo fragmentation. The analysis of these fragment ions helps to piece together the molecular structure. While a specific mass spectrum for this compound is not available, general fragmentation patterns for related α-pyrrolidinophenone cathinones have been studied and can provide insights. researchgate.net
Expected key fragmentation patterns would include:
α-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the pyrrolidine ring.
Loss of CO: Elimination of a carbon monoxide molecule from the ketone group.
Pyridine ring fragmentation: Characteristic losses associated with the pyridine moiety.
Chromatographic Techniques for Purity Profiling and Separation
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any isomers or impurities.
High-Performance Liquid Chromatography (HPLC) for Regioisomer Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is particularly crucial for separating it from its potential regioisomers, such as 1-(Pyridin-2-yl)pyrrolidin-3-one and 1-(Pyridin-3-yl)pyrrolidin-3-one, which may be formed as byproducts during synthesis.
A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), a baseline separation of the regioisomers can be achieved. nih.govmit.edu The retention time of each isomer would be a characteristic identifier under specific chromatographic conditions.
A representative, though not specific, HPLC method for the analysis of related pyrrolidinone derivatives might involve the following parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
For this compound, obtaining a single crystal of suitable quality would allow for its complete structural elucidation. The resulting crystal structure would confirm the connectivity of the atoms and reveal the planarity of the pyridine and pyrrolidinone rings, as well as the torsion angles between them. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. While no crystal structure for this compound has been reported in the reviewed literature, studies on other cathinone (B1664624) derivatives demonstrate the power of this technique in providing unambiguous structural proof. mdpi.com
Computational Chemistry and Theoretical Modeling of 1 Pyridin 4 Yl Pyrrolidin 3 One
Molecular Docking Investigations of Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein. This method is crucial for understanding the structural basis of molecular recognition. Studies on the closely related 1-(pyridin-4-yl)pyrrolidin-2-one scaffold have been instrumental in identifying its potential as an antimalarial agent by targeting the prolyl-tRNA synthetase (PRS) enzyme. researchgate.netnih.govmmv.org These investigations help elucidate how the ligand fits into the ATP-binding site of the enzyme. ubaya.ac.id
The pyridine (B92270) ring within this class of compounds can participate in π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket, while other parts of the molecule can form critical hydrogen bonds. For instance, in studies of a derivative of the 2-one isomer, interactions with amino acids GLN475 and THR478 were predicted to be important for the ligand-enzyme interaction. ubaya.ac.id While the specific interactions of the 3-one isomer would differ due to the ketone's position, the general principles of binding derived from its analogs are foundational for its computational evaluation.
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score, which estimates the strength of the receptor-ligand interaction. A more negative score typically implies a stronger, more favorable binding. The analysis of intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provides a detailed picture of what stabilizes the complex.
Stereochemistry plays a vital role in binding affinity. In a molecular docking study on the R and S enantiomers of a 1-(pyridin-4-yl)pyrrolidin-2-one derivative, the S enantiomer showed a significantly better docking score, which correlated with its superior in vitro antimalarial activity. ubaya.ac.id This highlights how a subtle change in 3D structure can dramatically impact receptor interaction. The analysis identified key hydrogen bonds and hydrophobic contacts that anchor the more active enantiomer within the binding site.
Table 1: Example Docking Scores for Enantiomers of a 1-(Pyridin-4-yl)pyrrolidin-2-one Derivative Against P. falciparum Prolyl-tRNA Synthetase This table is based on data for a related isomer to illustrate the concept of binding affinity prediction.
| Enantiomer | Average Docking Score | Standard Deviation |
| S-enantiomer | -0.81 | 3.98 |
| R-enantiomer | 1.74 | 2.71 |
| Data sourced from a study on a 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide. ubaya.ac.id |
The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt by rotating its single bonds. Exploring this landscape is critical because a molecule must adopt a specific, low-energy conformation to fit optimally into a receptor's binding site. Docking algorithms sample various conformations of the ligand to find the one that results in the best-predicted binding affinity. The significant difference in bioactivity observed between enantiomers of related pyrrolidinone compounds underscores the importance of understanding the conformational preferences and how they influence the interaction with a chiral biological target. ubaya.ac.id
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of both the ligand and the receptor. researchgate.net
For the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, MD simulations have been used to study the changes in protein motion and energetics when the ligand is bound. researchgate.net These simulations can confirm whether the interactions predicted by docking are maintained over a longer timescale. Key analyses performed during MD simulations include calculating the root-mean-square deviation (RMSD) to assess structural stability, analyzing principal component analysis (PCA) to understand collective protein motions, and constructing free energy landscapes (FEL) to identify stable conformational states of the complex. researchgate.net
Table 2: Typical Analyses in Molecular Dynamics Simulations and Their Purpose
| Analysis Technique | Purpose | Potential Findings |
| RMSD Calculation | To measure the average change in atomic positions, assessing the stability of the complex over time. | A stable, low RMSD value suggests the ligand remains securely in the binding pocket. |
| RMSF Calculation | To identify which parts of the protein are most flexible or rigid during the simulation. | Reveals how ligand binding might stabilize or increase the flexibility of certain residues. |
| Hydrogen Bond Analysis | To track the formation and breakage of hydrogen bonds between the ligand and receptor. | Confirms the persistence of key hydrogen bonds predicted by docking. |
| Free Energy Landscape | To map the energy of the system across different conformations. | Identifies the most stable and energetically favorable binding poses. |
Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its reactivity and interactions at a fundamental level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
From QM calculations, several key descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Other calculated properties, such as the molecular electrostatic potential (MEP), can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions.
Table 3: Common Quantum Mechanical Reactivity Descriptors
| Descriptor | Definition | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; higher energy suggests a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | The energy difference between E(LUMO) and E(HOMO) | A large gap implies high kinetic stability and low chemical reactivity. |
| Ionization Potential (I) | The minimum energy required to remove an electron (approximated as -E(HOMO)). | Measures the molecule's resistance to losing an electron. |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -E(LUMO)). | Measures the molecule's propensity to accept an electron. |
| Electronegativity (χ) | The power of an atom to attract electrons ( (I+A)/2 ). | A fundamental property describing the tendency to attract bonding electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | "Hard" molecules have a large HOMO-LUMO gap; "soft" molecules have a small gap. |
Mechanistic Studies of 1 Pyridin 4 Yl Pyrrolidin 3 One in Chemical Biology Research
Enzyme Target Engagement and Inhibition Profiling (In Vitro Biochemical Studies)
In vitro biochemical assays are fundamental to elucidating the mechanism of action of small molecules. For 1-(Pyridin-4-yl)pyrrolidin-3-one and its structural relatives, these studies have centered on a range of enzymes implicated in various disease pathways, from infectious diseases to cancer.
Prolyl-tRNA Synthetase (PRS) as a Model Target for Molecular Intervention
Prolyl-tRNA synthetase (PRS) is an essential enzyme responsible for charging tRNA with proline, a critical step in protein synthesis. nih.gov Its inhibition has been validated as a therapeutic strategy, particularly in the context of antimalarial drug discovery. nih.govmmv.org
Research into febrifugine (B1672321) and its synthetic analog, halofuginone, established that these molecules inhibit PRS by binding to the glutamyl-prolyl-tRNA synthetase (EPRS) complex. researchgate.netewha.ac.krnih.gov This binding is competitive with proline and occurs at the enzyme's active site in an ATP-dependent manner, leading to an accumulation of uncharged tRNAPro. nih.gov The inhibition of PRS by these compounds is considered the primary mechanism for their broad biological activities, including antimalarial, anti-inflammatory, and anti-fibrotic effects. nih.govresearchgate.netgoogle.com
Building on the validation of PRS as a target, a library of human PRS (HsPRS) ATP-site binders was screened for antiplasmodial activity. nih.gov This led to the identification of derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one, a close structural analog of this compound, as a novel antimalarial scaffold. nih.govmmv.orgacs.org The evidence from these studies points to the cytoplasmic PRS of the Plasmodium parasite as the drug's target. nih.govnih.gov
The leading racemic compound and its active enantiomer, 1-S, demonstrated potent, low-double-digit nanomolar activity against both drug-sensitive and resistant laboratory strains of Plasmodium falciparum (Pf). nih.govmonash.edu These compounds also showed activity against the development of liver schizonts, suggesting potential for causal prophylaxis. nih.govmmv.org No cross-resistance was observed with parasite strains resistant to other known antimalarials. nih.gov A similar level of growth inhibition was also noted against clinical field isolates of P. falciparum and P. vivax. mmv.org Despite these promising findings, the optimization of this chemical series requires a focus on achieving better selectivity for the parasite's PRS over the human ortholog. nih.govnih.gov
Table 1: In Vitro Antimalarial Activity of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives This table is interactive. You can sort and filter the data.
| Compound | Pf Strain | IC50 (µM) | Selectivity Index (SI) vs. HEK293 | Notes |
|---|---|---|---|---|
| Compound 1 | 3D7 (Sensitive) | 0.019 | >526 | Racemic mixture. researchgate.net |
| Compound 2 | 3D7 (Sensitive) | 0.038 | >263 | Analog. researchgate.net |
| Compound 3 | 3D7 (Sensitive) | 0.013 | >769 | Analog. researchgate.net |
| Compound 4 | 3D7 (Sensitive) | 0.033 | >303 | Analog. researchgate.net |
| Enantiomer 1-S | 3D7 (Sensitive) | 0.011 | >909 | Active S-enantiomer of Compound 1. nih.gov |
| Enantiomer 1-R | 3D7 (Sensitive) | 0.690 | >14 | Inactive R-enantiomer of Compound 1. nih.gov |
Data sourced from a study on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, which are structural analogs of this compound. nih.govresearchgate.net
Investigations into Phosphoinositide 3-Kinase Gamma (PI3Kγ) Interactions
Based on available scientific literature, there are no specific mechanistic studies that detail the direct interaction of this compound with Phosphoinositide 3-Kinase Gamma (PI3Kγ).
Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3) Modulatory Potential
Direct studies on the modulatory effects of this compound on Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3) are not presently available in the reviewed literature. However, the potential for heterocyclic scaffolds to interact with these kinases has been explored in other contexts. For instance, various heterocyclic compounds, including imidazo[1,2-b]pyridazine (B131497) and (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives, have been investigated as potent inhibitors of FLT3 for their potential use in treating acute myeloid leukemia (AML). nih.govnih.gov Some of these inhibitor series incorporate a pyrrolidine-containing substituent, such as a 4-(pyrrolidin-1-ylsulfonyl)aniline (B1268134) group, which proved effective in early candidates. nih.gov These findings highlight that pyridine (B92270) and pyrrolidine (B122466) motifs are present in certain kinase inhibitor scaffolds, although this does not directly imply activity for this compound.
Enoyl-ACP Reductase (InhA) Interaction Mechanisms
A review of the current scientific literature did not yield any studies describing the interaction mechanisms between this compound and the bacterial enzyme Enoyl-ACP Reductase (InhA).
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
There is no information available from the reviewed search results regarding the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) by this compound.
Dihydrofolate Reductase (DHFR) Inhibition
There are no direct studies in the available literature that confirm or characterize the inhibition of Dihydrofolate Reductase (DHFR) by this compound. DHFR is a well-established drug target, and its inhibitors, known as antifolates, are a cornerstone of chemotherapy for infections and cancer. nih.govwikipedia.orgresearchgate.net The majority of DHFR inhibitors are structural analogs of folic acid and often contain a 2,4-diamino pyrimidine (B1678525) motif or a related nitrogen-containing heterocyclic core. researchgate.netresearchgate.net While the pyridine ring of this compound is a nitrogen-containing heterocycle, further research would be required to determine if this specific compound possesses any inhibitory activity against DHFR.
Receptor Interaction Studies (e.g., G-Protein Coupled Receptor 119 (GPR119) Agonism in Biochemical Assays)
Currently, there is no direct evidence in the reviewed scientific literature to suggest that this compound acts as an agonist for the G-Protein Coupled Receptor 119 (GPR119). The investigation of GPR119 agonists is an active area of research for the potential treatment of type 2 diabetes mellitus, as activation of this receptor can enhance glucose-dependent insulin (B600854) secretion. researchgate.net However, studies in this field have focused on other chemical scaffolds, and the specific activity of this compound at this receptor has not been reported.
Interactions with Cellular Models in Defined Cell-Based Assays (Focus on Molecular Response)
No research data is available detailing the molecular interactions of this compound with the breast carcinoma cell lines MDA-MB-231 or MCF-7. While various pyridine-containing compounds are investigated for their anticancer potential mdpi.comnih.gov, specific studies evaluating the effects and molecular mechanisms of this compound in these or other cancer cell lines have not been identified in the public domain.
There is no available research assessing the antiprotozoal mechanisms of this compound against Plasmodium species. However, it is crucial to note that significant research has been conducted on its structural isomer, 1-(Pyridin-4-yl)pyrrolidin-2-one . nih.govmmv.orgacs.org
Studies have identified 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as a novel antimalarial scaffold. nih.govresearchgate.net The mechanism of action for this related compound has been pinpointed to the inhibition of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), an enzyme essential for parasite survival. nih.govmmv.org The lead compound in this series demonstrated potent, low-nanomolar activity against resistant Plasmodium falciparum strains and was also effective against the liver schizonts stage of the parasite. nih.govmonash.edu This body of work highlights the potential of the pyridinyl-pyrrolidinone scaffold in antimalarial research, although it is centered on the 2-one isomer, not the 3-one.
Interactive Table: Antimalarial Activity of the Related Compound 1-(Pyridin-4-yl)pyrrolidin-2-one (Note: This data is for the structural isomer and is provided for informational context due to the absence of data for this compound).
| Compound | Target Organism | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|---|
| 1-(Pyridin-4-yl)pyrrolidin-2-one | Plasmodium falciparum | Cytoplasmic Prolyl-tRNA Synthetase (PRS) | Low-double-digit nanomolar activity against resistant strains. nih.gov | nih.govmmv.orgresearchgate.net |
No studies detailing the in vitro molecular mechanisms of this compound against any bacterial strains were identified. The antibacterial properties of various other classes of pyridine derivatives, such as substituted (pyridin-3-yl)phenyloxazolidinones, have been explored, but this research does not include the specific compound . nih.gov
Future Research Perspectives and Methodological Advancements for 1 Pyridin 4 Yl Pyrrolidin 3 One
Rational Design and Synthesis of Next-Generation Analogues
The rational design of next-generation analogues of 1-(Pyridin-4-yl)pyrrolidin-3-one represents a primary avenue for future research, aiming to explore its potential biological activities. This approach relies on an iterative cycle of designing, synthesizing, and testing new molecules based on structure-activity relationships (SAR) and computational modeling.
A key strategy is scaffold-based design, which uses a core molecular structure as a starting point for developing novel and specific drug candidates. nih.gov While data on the 3-one isomer is scarce, the closely related isomer, 1-(pyridin-4-yl)pyrrolidin-2-one, has been the subject of rational design in the development of antimalarial agents. In these studies, researchers systematically modified the scaffold to improve potency and selectivity, demonstrating the viability of the pyridyl-pyrrolidinone core for targeted drug discovery.
Future research on the 3-one isomer could similarly explore its potential as a modulator of various biological targets. For instance, the pyrrolidinone scaffold is a versatile structural element found in inhibitors of enzymes like phosphoinositide-3-kinases (PI3K), which are implicated in cancer. um.edu.mtnih.gov The design process would involve:
Computational Modeling: Utilizing the known three-dimensional structures of target proteins (e.g., kinase domains) to computationally dock this compound and predict its binding mode. This can help identify key interactions and suggest modifications to enhance binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by introducing various substituents at different positions on both the pyridine (B92270) and pyrrolidinone rings. For example, substitutions on the pyridine ring could modulate electronic properties and provide vectors for interaction with specific pockets in a target protein, while modifications to the pyrrolidinone ring could alter solubility and conformational rigidity.
Stereochemical Exploration: The pyrrolidinone ring can contain chiral centers. Synthesizing and testing individual stereoisomers is crucial, as biological activity is often highly dependent on the three-dimensional arrangement of the molecule. nih.gov
The following table illustrates a hypothetical SAR study, drawing inspiration from research on related kinase inhibitors, to show how systematic modifications could be explored.
| Analogue | Modification from Parent Compound | Design Rationale | Hypothetical Target Interaction |
| Analogue A | Addition of a methyl group at C-5 of the pyrrolidinone ring | Explore steric tolerance near the core scaffold | Probe for small hydrophobic pockets adjacent to the main binding site |
| Analogue B | Substitution of pyridine with 2-aminopyridine | Introduce a hydrogen bond donor | Form a key hydrogen bond with the hinge region of a kinase |
| Analogue C | Addition of a phenyl group at C-4 of the pyrrolidinone ring | Introduce a larger hydrophobic moiety for enhanced binding | Occupy a deeper hydrophobic pocket in the target protein |
| Analogue D | Replacement of the pyrrolidinone carbonyl with a sulfonyl group | Alter the hydrogen bond accepting capability and geometry | Optimize interactions with polar residues in the active site |
This systematic approach, guided by structural biology and computational chemistry, would enable the efficient exploration of the chemical space around this compound to develop potent and selective next-generation analogues for therapeutic applications. nih.gov
Development of Advanced Spectroscopic Probes
To investigate the mechanism of action, cellular distribution, and target engagement of this compound or its bioactive analogues, the development of advanced spectroscopic probes is a critical future step. These probes are specially designed molecules that report on their environment or binding events through changes in their spectroscopic properties, such as fluorescence or absorbance.
Currently, no specific probes for this compound exist. Future research would focus on designing and synthesizing derivatives that incorporate reporter moieties without significantly disrupting the molecule's intrinsic biological activity. Key strategies include:
Fluorescent Labeling: A common approach is to conjugate a fluorophore (a fluorescent chemical group) to a non-essential position on the molecule. This allows for direct visualization of the compound in cells using techniques like fluorescence microscopy, enabling studies on its subcellular localization and trafficking.
Environment-Sensing Probes: Designing probes whose fluorescence is "turned on" or shifted upon binding to a specific target protein. The pyridyl group, for example, is a known component in ligands used for the fluorescent sensing of metal ions, where coordination to the ion enhances fluorescence (chelation-enhanced fluorescence, CHEF). rsc.orgrsc.org A similar principle could be applied where the binding of a this compound-based probe to its biological target alters the electronic environment of the pyridyl nitrogen, triggering a detectable spectroscopic change.
Photoaffinity Labeling: Incorporating a photoreactive group into the molecular structure. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent isolation, identification, and characterization.
The development of such probes would provide powerful tools for elucidating the molecular pharmacology of any bioactive analogues derived from this scaffold.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Should initial screenings identify biological activity for this compound or its analogues, a comprehensive understanding of its mechanism of action can be achieved through the integration of multi-omics data. This systems biology approach analyzes the global changes occurring across multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—in response to treatment with the compound.
A hypothetical workflow for a multi-omics investigation would involve:
Cellular Perturbation: Treating a relevant cell model (e.g., a cancer cell line) with the active compound.
Data Acquisition: Harvesting the cells and performing parallel analyses:
Transcriptomics (RNA-Seq): To identify all genes whose expression is either increased or decreased by the compound.
Proteomics (Mass Spectrometry): To quantify changes in the levels of thousands of proteins, providing a more direct link to cellular function.
Metabolomics (Mass Spectrometry/NMR): To measure fluctuations in the levels of small-molecule metabolites, revealing the compound's impact on cellular pathways like energy metabolism and biosynthesis.
Data Integration and Analysis: Using bioinformatics tools to integrate these diverse datasets. This can reveal entire signaling pathways that are perturbed by the compound, identify unexpected off-target effects, and generate new hypotheses about its primary mechanism of action.
This integrated approach provides an unbiased, system-level view of the drug's impact, moving beyond a one-drug, one-target paradigm to a more holistic understanding that can accelerate further development and identify potential biomarkers for efficacy.
Exploration of Novel Catalytic and Material Science Applications (Non-biological)
Beyond its potential in biology, the chemical structure of this compound makes it an interesting candidate for applications in catalysis and material science.
Catalysis:
Organocatalysis: Chiral pyrrolidine (B122466) derivatives are widely used as asymmetric organocatalysts for various chemical transformations. nih.govresearchgate.net Future work could involve the synthesis of enantiomerically pure forms of this compound and its derivatives to assess their potential as catalysts in reactions like Michael additions or aldol (B89426) reactions.
Ligand for Metal Catalysis: The pyridine moiety is a classic Lewis basic ligand capable of coordinating to transition metals. alfachemic.com The compound could serve as a monodentate ligand through its pyridine nitrogen, potentially influencing the reactivity and selectivity of metal catalysts used in hydrogenation, hydroformylation, or polymerization reactions. alfachemic.com The pyrrolidinone carbonyl oxygen could also participate in coordination, making it a potential bidentate ligand.
Material Science:
Metal-Organic Frameworks (MOFs): Pyridyl-containing ligands are frequently used as "struts" to build porous, crystalline materials known as MOFs. acs.org These materials have applications in gas storage, separation, and sensing. This compound could be explored as a novel building block for creating MOFs with unique topologies and functional properties. acs.orgmdpi.com
Functional Polymers: N-substituted pyrrolidinones can act as monomers for the synthesis of functional polymers. The polymerization of this compound or its derivatives could lead to new materials where the pyridine units provide specific properties, such as sites for metal coordination, pH responsiveness, or unique thermal characteristics.
The exploration of these non-biological applications would diversify the utility of this chemical scaffold, potentially leading to innovations in chemical synthesis and advanced materials.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(pyridin-4-yl)pyrrolidin-3-one, and what factors influence reaction efficiency?
Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions between pyridine derivatives and pyrrolidinone precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or acid/base catalysts optimize ring formation .
- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
Validate intermediates via LC-MS and monitor reaction progress using TLC or in-situ IR spectroscopy.
Q. How can researchers confirm the structural identity and purity of this compound?
Answer: Use a multi-technique approach:
- NMR spectroscopy : Compare H/C NMR chemical shifts with computational predictions (e.g., DFT) to verify the pyridine-pyrrolidinone linkage .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 177.09) .
- X-ray crystallography : Resolve ambiguity in stereochemistry or protonation states by comparing with Cambridge Structural Database entries for pyridin-4-yl derivatives .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
Answer: Contradictions often arise from:
- Protonation states : The pyridine nitrogen’s protonation alters bond lengths and angles. Perform pH-dependent crystallography or DFT calculations to model ionization effects .
- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate dominant polymorphs. Validate using XRPD (e.g., peak matching at 2θ = 12.5°, 18.7°) .
- Disorder modeling : Refine SHELXL parameters (e.g., PART, SUMP) to account for disordered moieties in the pyrrolidinone ring .
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl group in pyrrolidin-3-one has a LUMO energy of −1.8 eV, making it susceptible to nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent effects on transition states. Polar solvents stabilize zwitterionic intermediates in Michael additions .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. How should researchers optimize reaction conditions to minimize byproducts during this compound derivatization?
Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, stoichiometry, and catalyst loading. For instance, reducing Pd catalyst from 5% to 1% decreases palladium-black formation in cross-coupling reactions .
- In-line analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust conditions in real time .
- Byproduct isolation : Characterize side products via preparative HPLC and MS to redesign protecting-group strategies .
Data Contradiction Analysis
Q. How can conflicting NMR data for this compound analogs be systematically addressed?
Answer:
- Solvent effects : Record NMR in deuterated DMSO vs. CDCl₃; pyridine ring protons show upfield shifts (~0.3 ppm) in polar solvents .
- Dynamic processes : Variable-temperature NMR resolves rotational barriers in the pyrrolidinone ring (e.g., coalescence temperature analysis) .
- Stereochemical ambiguity : Compare experimental H-H NOESY correlations with computed conformational ensembles .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and safety goggles; the compound may cause skin/eye irritation (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (STOT SE 3, H335) .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
